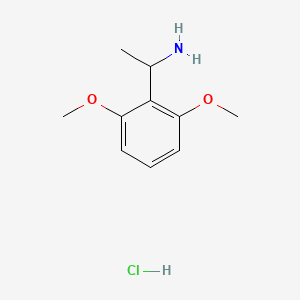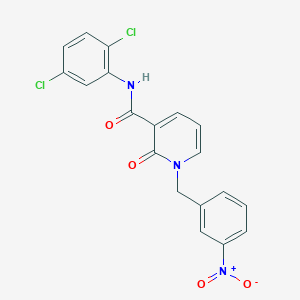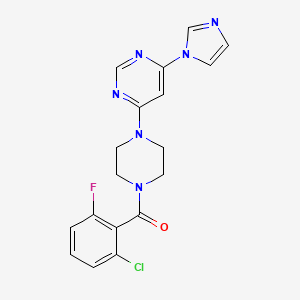
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1087707-43-4. It has a molecular weight of 217.7 . The IUPAC name for this compound is 1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is 1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a solid at room temperature. It should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación
Chemical Transformation and Environmental Fate
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is structurally related to a variety of compounds that have been studied for their chemical transformations and environmental fate. Although direct studies on this specific compound are scarce, related research offers insights into potential applications and behaviors in scientific research and environmental contexts. For instance, research on similar dimethoxyphenyl compounds highlights their role in lignin model studies, suggesting potential applications in understanding lignin degradation and transformation in environmental systems. These studies often focus on the mechanisms of bond cleavage during acidolysis, which can inform the development of more efficient processes for lignin valorization and the production of bio-based materials (Yokoyama, 2015).
Toxicology and Environmental Health
Research on structurally similar compounds, such as various chlorinated solvents and phenols, provides a foundation for understanding the toxicological and environmental health implications of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride. Studies on chlorinated aliphatic solvents have associated occupational exposure with adverse health effects, emphasizing the importance of understanding the toxicology of related compounds to inform safety guidelines and protective measures (Ruder, 2006). Similarly, research on the environmental and health impacts of DDT and its metabolites underscores the significance of monitoring and mitigating the effects of persistent organic pollutants, which may provide parallels for assessing and managing the risks associated with 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (Burgos-Aceves et al., 2021).
Biodegradation and Environmental Remediation
Insights into the biodegradation of related compounds, such as DDT, highlight the potential for microbial degradation pathways to mitigate the environmental impacts of similar chemicals. Research on bioremediation strategies for DDT-contaminated soils points to the feasibility of using microbial processes to degrade persistent organic pollutants, suggesting avenues for exploring the degradation and remediation of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride in contaminated environments (Foght et al., 2001).
Safety And Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)


![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)